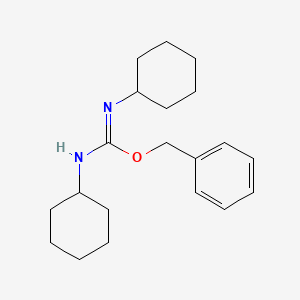

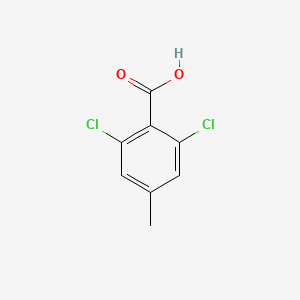

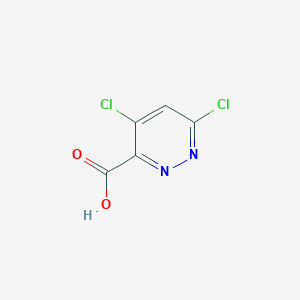

![molecular formula C11H16ClNO2 B3025446 N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride CAS No. 1052543-02-8](/img/structure/B3025446.png)

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride

説明

“N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride” is a chemical compound with the CAS number 900640-65-5 . It is related to a class of compounds known as chalcones, which exhibit a wide range of biological and pharmacological properties .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields a product, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectral techniques such as IR, 1H NMR, and EIMS . The overall geometry of the molecule is largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed using various techniques. For example, the crystal structure analysis reveals that the compound is triclinic with specific dimensions .科学的研究の応用

Crystal and Electronic Structure Analysis

- Research by Aydın et al. (2017) explores the crystal and electronic structure of a compound closely related to N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride, focusing on the planarity of benzoxazole ring systems and intermolecular interactions within the crystal structure (Aydın, Soyer, Akkurt, & Büyükgüngör, 2017).

Antimicrobial Properties

- Shinde et al. (2021) conducted a combined experimental and computational study on tri-fluorinated chalcones derived from a similar compound, examining their antimicrobial activity against various bacterial and fungal strains (Shinde, Adole, & Jagdale, 2021).

- Abbasi et al. (2016) investigated the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety, demonstrating potent therapeutic potential against various bacterial strains (Abbasi et al., 2016).

Enzyme Inhibition Studies

- Another study by Abbasi et al. (2019) focused on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties, showing substantial inhibitory activity against specific enzymes (Abbasi et al., 2019).

- Irshad et al. (2016) synthesized ethylated sulfonamides incorporating 1,4-benzodioxane moiety and evaluated their inhibitory activity against various enzymes and bacterial strains (Irshad et al., 2016).

DNA Binding and Cytotoxicity

- Kumar et al. (2012) synthesized Cu(II) complexes with tridentate ligands, including one similar to the compound , and evaluated their DNA binding propensity and cytotoxicity against cancer cell lines (Kumar et al., 2012).

Synthesis of Novel Compounds

- Ganesh et al. (2001) described the novel regioselective synthesis of a neolignan, incorporating a similar structure to the compound of interest, demonstrating the potential for synthesizing complex organic molecules (Ganesh, Sharma, & Krupadanam, 2001).

作用機序

While the specific mechanism of action for “N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride” is not mentioned in the sources, related compounds known as sulfonamides are known to inhibit certain enzymes, impeding folic acid synthesis which inhibits bacterial growth and multiplication .

将来の方向性

The synthesis route of related compounds encompasses fewer side reactions, simplifies the synthetic and isolation process, and increases yield with higher purity, making it suitable for large-scale preparation . Future research could focus on exploring the biological and pharmacological properties of “N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride” and related compounds.

特性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-12-8-9-3-4-10-11(7-9)14-6-5-13-10;/h3-4,7,12H,2,5-6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXAOIGPVDCOLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC2=C(C=C1)OCCO2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585822 | |

| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]ethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1052543-02-8 | |

| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]ethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

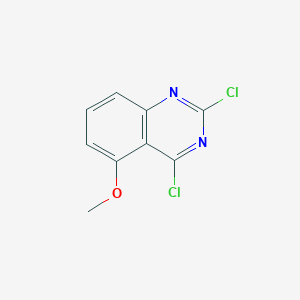

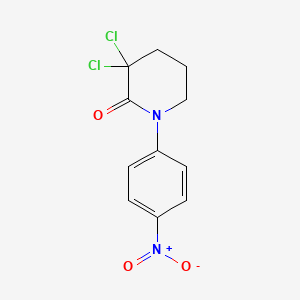

![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3025364.png)

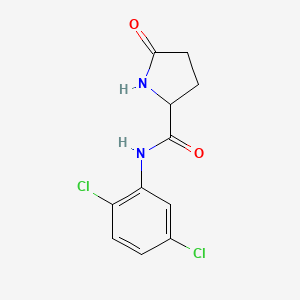

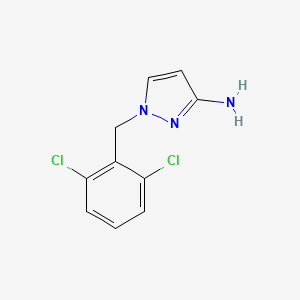

![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B3025372.png)

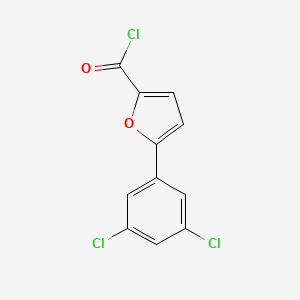

![10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid](/img/structure/B3025384.png)